molecular formula C13H16O6S B13999150 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane CAS No. 74128-49-7

2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B13999150
CAS No.: 74128-49-7
M. Wt: 300.33 g/mol
InChI Key: GYNSQKXLJOVBFS-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its bicyclic structure, which includes an epoxide ring fused to a dioxabicyclohexane framework, and a methoxy group along with a sulfonyloxymethyl group attached to a methylphenyl ring.

Preparation Methods

The synthesis of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxy-4-methylphenol with appropriate sulfonylating agents under controlled conditions to introduce the sulfonyloxymethyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the sulfonylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyloxymethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[31

Properties

CAS No.

74128-49-7

Molecular Formula

C13H16O6S

Molecular Weight

300.33 g/mol

IUPAC Name

(4-methoxy-3,6-dioxabicyclo[3.1.0]hexan-2-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O6S/c1-8-3-5-9(6-4-8)20(14,15)17-7-10-11-12(19-11)13(16-2)18-10/h3-6,10-13H,7H2,1-2H3

InChI Key

GYNSQKXLJOVBFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(O3)C(O2)OC

Origin of Product

United States

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